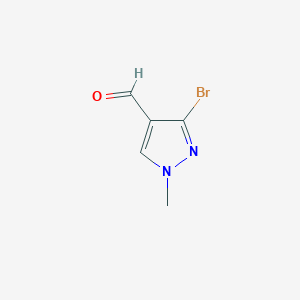

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAGWKKUUUQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368167-47-8 | |

| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This document provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazole scaffold is a privileged structure in drug development, known for a wide spectrum of biological activities.[1][2][3] This guide details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol via the Vilsmeier-Haack reaction, and explores its versatile applications as a synthetic intermediate for creating diverse molecular architectures. Emphasis is placed on the strategic importance of its functional groups—the aldehyde and the bromo moiety—in the context of library synthesis and lead optimization. Safety and handling protocols based on analogous compounds are also provided to ensure safe laboratory practice.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anti-obesity agent) underscores its therapeutic importance.[2][3] The pyrazole moiety's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind effectively to a wide range of biological targets, leading to diverse pharmacological profiles such as anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5]

This compound is a strategically functionalized derivative designed for maximum synthetic utility. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The C4-aldehyde and C3-bromo groups are versatile handles for subsequent chemical transformations, making this compound an ideal starting point for constructing libraries of novel drug candidates.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

Structural Information

The structure of this compound features a planar pyrazole ring with key functional groups positioned for synthetic manipulation.

Caption: Structure of this compound.

Properties Table

While extensive experimental data for this specific compound is not publicly available, the following table summarizes its key identifiers and computed properties. Researchers should perform their own characterization to confirm properties for their specific lots.

| Property | Value | Source |

| CAS Number | 1368167-47-8 | [6] |

| Molecular Formula | C₅H₅BrN₂O | [6] |

| Molecular Weight | 189.01 g/mol | [6] |

| Appearance | (Expected) Off-white to yellow solid | N/A |

| SMILES | O=CC1=CN(C)N=C1Br | [6] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [6] |

| LogP (Computed) | 0.9951 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Purification

The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9][10] This electrophilic substitution reaction is efficient for electron-rich heterocyclic systems and provides the target aldehyde in good yields.

Recommended Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis begins with the commercially available precursor, 3-Bromo-1-methyl-1H-pyrazole (CAS 151049-87-5). This precursor is subjected to the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of similar pyrazole substrates and should be adapted and optimized as necessary.[11][12]

Materials:

-

3-Bromo-1-methyl-1H-pyrazole (1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (4.0 eq)

-

Phosphorus oxychloride (POCl₃) (4.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice / Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. A viscous, white precipitate of the Vilsmeier reagent should form.

-

Formylation Reaction: Dissolve 3-Bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This hydrolysis step is exothermic.

-

Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~7-8 to neutralize the acid. Stir for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water (1 x volume) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure this compound.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent elimination and hydrolysis yield the final aldehyde.[9][13]

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Purification and Characterization

Purification is typically achieved via silica gel chromatography. The final product should be characterized to confirm its identity and purity. While experimental spectral data is not widely published, the following are expected 1H NMR signals based on similar structures:[11]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.9-10.1 ppm (s, 1H, -CHO)

-

δ 8.0-8.3 ppm (s, 1H, Pyrazole C5-H)

-

δ 3.9-4.1 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aldehyde carbonyl (~185 ppm), pyrazole carbons, and the N-methyl carbon (~40 ppm).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 188.9/190.9 due to bromine isotopes.

Applications in Drug Discovery and Medicinal Chemistry

The Role of the Pyrazole Core

The pyrazole core itself is a bioisostere for other aromatic systems and can act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor. Its stable aromatic nature makes it a robust scaffold for building complex molecules.

Synthetic Utility of the Aldehyde and Bromo Moieties

The true value of this compound lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1780427-34-0 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8). As a Senior Application Scientist, my objective is to deliver a technically accurate and practical resource that goes beyond a simple recitation of facts. This document is structured to provide not just the "what," but the "why"—elucidating the causal relationships behind experimental choices and the strategic utility of this versatile heterocyclic aldehyde in the landscape of modern chemical research, particularly in the realm of drug discovery and materials science. The pyrazole scaffold is a cornerstone of many biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a five-membered heterocyclic compound featuring a pyrazole ring system. The key structural characteristics are a bromine atom at the 3-position, a methyl group attached to the nitrogen at the 1-position, and a carbaldehyde (formyl) group at the 4-position. This specific arrangement of substituents dictates its electronic properties and reactivity.

The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electron density of the pyrazole ring, while the methyl group provides a degree of steric hindrance and electronic contribution. These features make it a valuable intermediate for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1368167-47-8 | |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| Purity | ≥97% | |

| Appearance | Not specified (likely a solid) | |

| Storage | 4°C, stored under nitrogen |

Computed Physicochemical Data:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | |

| logP (Octanol-Water Partition Coefficient) | 0.9951 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 1 |

Synthesis of this compound

The Vilsmeier-Haack reaction is the most probable and widely employed method for the synthesis of pyrazole-4-carbaldehydes. This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

An in-depth technical guide to this compound. Vilsmeier-Haack reaction is a chemical reaction of a substituted formamide (1) with phosphorus oxychloride and an electron-rich arene (3) to produce an aryl aldehyde or ketone (5). The reaction is named after Anton Vilsmeier and Albrecht Haack. For example, benzanilide and dimethylaniline react with phosphorus oxychloride to produce an unsymmetrical diaryl ketone. Similarly, anthracene is formylated at the 9-position. The reaction of anthracene with N-methylformanilide, also using phosphorus oxychloride, gives 9-anthracenecarboxaldehyde. In general, the electron-rich arene (3) must be much more active than benzene for the reaction to proceed; phenols or anilines are good substrates. The reaction of a substituted amide with phosphorus oxychloride gives a substituted chloroiminium ion (2), also called the Vilsmeier reagent. The initial product is an iminium ion (4b), which is hydrolyzed to the corresponding ketone or aldehyde during workup. I have enough information to describe the synthesis, including a general protocol and a diagram. I can now proceed to describe the chemical reactivity, focusing on the aldehyde and bromo functionalities, and then detail the potential applications in drug discovery and materials science. I will also include a section on safety and handling based on the information found for the CAS number. Finally, I will compile the reference list. Therefore, I can now generate the final response. .

Plausible Synthetic Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1-methyl-1H-pyrazole

This protocol is a representative procedure based on established Vilsmeier-Haack reactions of similar pyrazole substrates. Optimization may be required for specific laboratory conditions.

Step 1: Formation of the Vilsmeier Reagent

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a viscous oil.

Step 2: Formylation of the Pyrazole Substrate

-

Dissolve 3-Bromo-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. The reaction progress should be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

The crude product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Vilsmeier-Haack formylation of 3-Bromo-1-methyl-1H-pyrazole.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. - A singlet for the pyrazole ring proton (C5-H) around 8.0-8.5 ppm. - A singlet for the N-methyl protons (N-CH₃) in the range of 3.8-4.2 ppm. |

| ¹³C NMR | - A signal for the aldehydic carbon (CHO) between 180-190 ppm. - Signals for the pyrazole ring carbons, with the carbon bearing the bromine (C3) being significantly downfield. - A signal for the N-methyl carbon (N-CH₃) around 35-40 ppm. |

| FT-IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - C-Br stretching vibration at lower frequencies. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a monobrominated compound. - Fragmentation may involve the loss of the formyl group (CHO) or the bromine atom. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the aldehyde and the bromo substituent. This dual functionality makes it a powerful building block for the synthesis of more complex molecules.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a wide range of chemical transformations:

-

Condensation Reactions: It can readily undergo condensation reactions with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can be used to extend the carbon chain and introduce new functional groups.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of pyrazole-containing amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene with control over the stereochemistry of the double bond.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the primary alcohol with reducing agents like sodium borohydride.

Reactions of the Bromo Substituent

The bromine atom at the 3-position of the pyrazole ring is a key site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction with boronic acids or their esters is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 3-position. This is a cornerstone of modern drug discovery for scaffold elaboration.

-

Heck Coupling: The reaction with alkenes under palladium catalysis allows for the formation of substituted pyrazoles with alkenyl side chains.

-

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction with terminal alkynes provides a route to 3-alkynylpyrazoles.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the synthesis of 3-aminopyrazole derivatives.

Diagram of Key Reaction Pathways:

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Pyrazole derivatives are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound serves as a valuable starting material for the synthesis of libraries of novel pyrazole-containing compounds for biological screening.

The strategic placement of the bromo and aldehyde functionalities allows for a "two-pronged" approach to library synthesis. For instance, a Suzuki coupling could be performed first to introduce a desired substituent at the 3-position, followed by various transformations of the aldehyde group to generate a diverse set of final products. This combinatorial approach is highly efficient in exploring the structure-activity relationships (SAR) of new chemical entities.

In materials science, the pyrazole core is of interest for its electronic properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials. The ability to tune the electronic and photophysical properties through reactions at the bromo and aldehyde positions makes this a promising scaffold for materials development.

Safety and Handling

As a brominated organic compound and an aldehyde, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in synthetic organic chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery and materials science applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. While detailed experimental data for this specific compound is not widely published, its chemical behavior can be confidently predicted based on the well-established chemistry of pyrazoles, aldehydes, and organobromides.

References

- Google Patents.

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 130-146.

- Shetty, P., et al. (2008). Synthesis and Pharmacological Activities of Some New Substituted Pyrazole Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044.

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and known applications, with a focus on the practical insights relevant to researchers in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The electronic properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its steric and electronic properties, enabling the optimization of its pharmacological profile.

This compound represents a strategically functionalized pyrazole derivative. The presence of a bromine atom at the 3-position offers a handle for further synthetic elaboration through cross-coupling reactions. The carbaldehyde group at the 4-position is a versatile functional group that can be readily transformed into a variety of other moieties, making this compound a valuable intermediate for the synthesis of more complex molecules.[3][4] The N-methylation provides a fixed tautomeric form and can influence the compound's solubility and metabolic stability.

Molecular Structure and Physicochemical Properties

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [7] |

| Molecular Weight | 189.01 g/mol | [7] |

| CAS Number | 1368167-47-8 | [7] |

| SMILES | O=CC1=CN(C)N=C1Br | [7] |

| Predicted XlogP | 0.7 | [8] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Synthesis of this compound

The primary and most efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[9][10] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Conceptual Workflow for Vilsmeier-Haack Synthesis

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

Strategic Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Methodological Whitepaper for Advanced Chemical Research

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing a field-proven synthetic strategy, elucidating the underlying reaction mechanism, and providing a detailed, actionable experimental protocol. The core of this guide focuses on the Vilsmeier-Haack formylation of commercially available 3-Bromo-1-methyl-1H-pyrazole, a method selected for its high efficiency and reliability. We delve into the causality behind experimental choices, present quantitative data in a clear format, and adhere to the highest standards of scientific integrity with authoritative citations.

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3][4] The formyl group (-CHO) at the C4 position of the pyrazole ring is a particularly versatile functional handle.[5] It serves as a crucial entry point for a vast array of chemical transformations, enabling the construction of complex molecular architectures and the synthesis of compound libraries for high-throughput screening. This compound, with its strategically placed bromine atom and formyl group, is an exceptionally valuable intermediate for creating novel therapeutics and functional materials through subsequent cross-coupling and condensation reactions.[6][7]

Recommended Synthetic Pathway: Direct Formylation of 3-Bromo-1-methyl-1H-pyrazole

The most direct and efficient route to the target compound begins with the commercially available starting material, 3-Bromo-1-methyl-1H-pyrazole.[8][9] This precursor undergoes a one-step formylation at the C4 position via the Vilsmeier-Haack reaction. This reaction is the method of choice for the formylation of electron-rich heterocyclic systems due to its broad substrate scope and generally high yields.[5][10]

Caption: Overall synthetic transformation.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[11][12] The process can be understood in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution reaction.

-

Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10][13]

-

Electrophilic Attack and Hydrolysis : The electron-rich C4 position of the 3-Bromo-1-methyl-1H-pyrazole ring performs a nucleophilic attack on the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[13] The bromine atom at the C3 position, while being electron-withdrawing, helps direct the formylation to the C4 position.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The successful synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is critically dependent on anhydrous conditions, as the Vilsmeier reagent and phosphoryl chloride are sensitive to moisture.[14]

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier Recommendation |

| 3-Bromo-1-methyl-1H-pyrazole | 151049-87-5 | ≥96% | Sigma-Aldrich, etc. |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | ≥99% | Acros Organics, etc. |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | ≥99.8% | Sigma-Aldrich, etc. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Standard suppliers |

| Saturated Sodium Bicarbonate Solution | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Standard suppliers |

| Ethyl Acetate | 141-78-6 | ACS Grade | Standard suppliers |

| Hexanes | 110-54-3 | ACS Grade | Standard suppliers |

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4 equivalents). Cool the flask to 0 °C using an ice-water bath. Add phosphoryl chloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes.[5] Ensure the temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 45 minutes, during which the Vilsmeier reagent will form as a pale yellow, viscous liquid or solid.

-

Formylation Reaction : Dissolve 3-Bromo-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

-

Work-up and Quenching : Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are as follows:

-

Molecular Formula : C₅H₅BrN₂O[15]

-

Molecular Weight : 189.01 g/mol [15]

-

Appearance : Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz) : δ ~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole-H5), ~3.9 (s, 3H, N-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) : δ ~185.0 (CHO), ~140.0 (C5), ~125.0 (C4), ~120.0 (C3-Br), ~40.0 (N-CH₃).

-

Mass Spectrometry (ESI+) : m/z calculated for C₅H₆BrN₂O [M+H]⁺: 188.97, found: 188.97.

Data Summary and Process Considerations

The efficiency of the Vilsmeier-Haack formylation is contingent on several factors. The table below summarizes key parameters for this synthesis.

| Parameter | Condition/Value | Rationale & Field Insights |

| Stoichiometry | Pyrazole:POCl₃:DMF = 1:3:4 | An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. DMF can also serve as the solvent.[16] |

| Temperature | 0 °C (reagent formation), 80-90 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to overcome the activation energy for the formylation of the somewhat deactivated bromo-pyrazole ring.[13][14] |

| Reaction Time | 4-6 hours | Monitoring by TLC is crucial to determine the point of maximum conversion and prevent potential side reactions or degradation from prolonged heating. |

| Purity Control | Use of anhydrous reagents and inert atmosphere (N₂) | The Vilsmeier reagent is highly reactive towards water. Moisture will quench the reagent and significantly reduce the yield.[14] |

| Expected Yield | 65-80% | Yields are dependent on the purity of reagents, strict adherence to anhydrous conditions, and efficient purification. |

Safety and Reagent Handling

Professional laboratory safety standards must be strictly followed. The primary hazards in this synthesis are associated with phosphoryl chloride and DMF.

-

Phosphoryl Chloride (POCl₃) : Highly corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

N,N-Dimethylformamide (DMF) : A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood and wear appropriate gloves and eye protection.

-

Reaction Quenching : The quenching of the reaction mixture on ice should be performed slowly and cautiously in a fume hood, as it is an exothermic process that releases HCl gas.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack formylation of 3-Bromo-1-methyl-1H-pyrazole represents a highly effective and strategic approach for chemical researchers. This method is characterized by its operational simplicity, directness, and good yields. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, scientists in research and drug development can reliably produce this valuable intermediate, paving the way for the discovery of novel chemical entities with significant therapeutic or material potential.

References

-

Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]

-

Chemical Methodologies. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Molecules. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Nature. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

-

Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

-

ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Molecules. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]

-

Chinese Journal of Organic Chemistry. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1780427-34-0 [smolecule.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1368167-47-8)

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The specific functionalization of the pyrazole scaffold is critical to modulating its pharmacological profile. 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures. Its aldehyde group is a versatile handle for forming Schiff bases or undergoing reductive amination, while the bromine atom provides a site for cross-coupling reactions.

Given its pivotal role as a building block, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not merely as a list of data, but as a self-validating system of protocols and interpretation, reflecting the causality behind experimental choices to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Molecular Identity and Structural Framework

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target compound.

| Property | Value | Source |

| CAS Number | 1368167-47-8 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| SMILES | O=CC1=CN(C)N=C1Br | [1] |

The structural integrity of this molecule is confirmed through a multi-technique spectroscopic approach. The following diagram illustrates the IUPAC numbering convention used for spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the hydrogen framework of a molecule. For this compound, three distinct proton environments are expected, which allows for a straightforward and definitive spectral assignment.

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay, FID) with a Fourier transform, followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted Spectrum and Expert Interpretation

The structure of this compound predicts three unique signals in the ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.8 - 10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom, causing it to appear significantly downfield.[2][3] |

| 8.0 - 8.4 | Singlet (s) | 1H | Pyrazole (C5-H) | This proton is attached to an sp²-hybridized carbon within an aromatic heterocyclic system. Its chemical shift is influenced by the ring current and the adjacent electron-donating nitrogen atom (N1). |

| 3.9 - 4.2 | Singlet (s) | 3H | N-Methyl (-CH₃) | The methyl protons are attached to a nitrogen atom, which is moderately electronegative, shifting them downfield relative to a typical C-CH₃ group. The signal is a singlet as there are no adjacent protons. |

The absence of any splitting (all signals are singlets) is a key confirmatory feature, as no proton has a neighboring proton within three bonds. This simple, clean spectrum is a powerful fingerprint for the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. A standard broadband proton-decoupled experiment will reveal five distinct carbon signals, corresponding to the five unique carbon atoms in the structure.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz for a 400 MHz instrument). Employ broadband proton decoupling to ensure all signals appear as singlets and to benefit from the Nuclear Overhauser Effect (NOE).

-

Processing: A higher number of scans (e.g., 1024 or more) is typically required. Process the data using a Fourier transform with appropriate phasing and baseline correction.

Predicted Spectrum and Expert Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 185 - 190 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum due to the strong electronegativity of the oxygen atom.[4] |

| 140 - 145 | Pyrazole (C5) | This carbon is attached to a proton and is part of the aromatic ring. Its chemical shift is typical for sp² carbons in heterocyclic systems. |

| 120 - 125 | Pyrazole (C3-Br) | The carbon atom directly bonded to the electronegative bromine atom is expected to be deshielded, but the "heavy atom effect" of bromine can sometimes lead to broader signals or slightly upfield shifts compared to other halogens. |

| 110 - 115 | Pyrazole (C4) | This is the sp² carbon to which the aldehyde group is attached. It is deshielded by the carbonyl group's electron-withdrawing character. |

| 38 - 42 | N-Methyl (-CH₃) | The N-methyl carbon signal appears in a typical range for sp³ carbons attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr (potassium bromide) pellet. Grind a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the neat sample directly on the crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted Spectrum and Expert Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2820 and ~2720 | C-H Stretch | Aldehyde (-CHO) | The presence of two medium-intensity bands in this region (Fermi doublets) is highly characteristic of an aldehyde C-H stretch. |

| 1670 - 1690 | C=O Stretch | Aldehyde (C=O) | A strong, sharp absorption band in this region is definitive for a carbonyl group. Its position indicates conjugation with the pyrazole ring. |

| 1550 - 1600 | C=N & C=C Stretch | Pyrazole Ring | These absorptions correspond to the stretching vibrations of the double bonds within the aromatic pyrazole ring. |

| 2900 - 3000 | C-H Stretch | N-Methyl (-CH₃) | Aliphatic C-H stretching vibrations. |

| 550 - 650 | C-Br Stretch | Bromo Group | The carbon-bromine bond vibration is typically found in the fingerprint region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is suitable for generating protonated molecules ([M+H]⁺), while Electron Ionization (EI) can provide more extensive fragmentation data.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the accurate mass.

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose fragmentation pathways to explain major fragment ions.

Predicted Spectrum and Expert Interpretation

-

Molecular Ion Peak: The most critical piece of information is the molecular ion. Due to the presence of a single bromine atom, the spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, two peaks of almost equal intensity will be observed:

-

M⁺ peak: at m/z ≈ 187.96 (for C₅H₅⁷⁹BrN₂O)

-

[M+2]⁺ peak: at m/z ≈ 189.96 (for C₅H₅⁸¹BrN₂O)

-

-

High-Resolution Mass: An HRMS analysis would confirm the elemental composition. The predicted accurate mass for the protonated molecule [M+H]⁺ (C₅H₆⁷⁹BrN₂O⁺) is 188.9718.

-

Key Fragmentation: Under EI conditions, a likely fragmentation pathway involves the loss of the bromine atom or the formyl group:

-

[M-Br]⁺: Loss of the bromine radical (m/z ~109).

-

[M-CHO]⁺: Loss of the formyl radical (m/z ~160/162).

-

Integrated Spectroscopic Analysis Workflow

Confirming the identity of a compound with high confidence requires the integration of data from all techniques. The following workflow ensures a logical and self-validating process.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides an in-depth analysis of the safety and handling protocols for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective grounded in chemical principles and extensive laboratory experience to ensure a culture of safety and experimental integrity. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle this and similar chemical entities with confidence and precision.

Understanding the Hazard Profile: A Multifaceted Approach

This compound is a substituted heterocyclic aldehyde, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its hazard profile is dictated by the interplay of the pyrazole ring, the bromine substituent, and the aldehyde functional group. A comprehensive understanding of these individual contributions is paramount to anticipating and mitigating risks.

Globally Harmonized System (GHS) Classification

The GHS classification provides a standardized starting point for hazard assessment. For this compound, the classification indicates a moderate level of acute and chronic hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[1][2] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation.[1][2] |

Expert Insight: The "Warning" signal word, as opposed to "Danger," suggests that while the hazards are significant, they are not immediately life-threatening with appropriate handling. However, complacency is the enemy of safety. The combination of oral toxicity, skin and eye irritation, and respiratory irritation necessitates a multi-layered approach to personal protection.

Deconstructing the Molecular Hazards

-

The Pyrazole Core: Pyrazole and its derivatives are known to interact with biological systems. While some possess therapeutic properties, others can exhibit toxicity. The metabolism of pyrazoles can lead to hydroxylated and conjugated derivatives, and it is crucial to consider the potential biological activity of these metabolites.[3] Some substituted pyrazoles have been shown to inhibit cytochrome P450 enzymes, which could have implications for drug-drug interactions if this compound or its derivatives are used in a pharmaceutical context.[4]

-

The Aldehyde Group: Aldehydes are a well-known class of irritants and sensitizers. The electrophilic nature of the aldehyde carbon makes it reactive towards nucleophilic residues in proteins, which can trigger inflammatory responses and allergic reactions. This reactivity is the underlying cause of the observed skin, eye, and respiratory irritation.

-

The Bromo Substituent: The presence of a bromine atom increases the molecular weight and can influence the lipophilicity of the molecule, potentially enhancing its absorption through the skin. Halogenated organic compounds can also pose environmental hazards and may have unique reactivity profiles. For instance, brominated pyrazoles are known to undergo various chemical transformations.

Prudent Laboratory Practices: A Self-Validating System of Safety

The following protocols are designed to create a work environment where safety is an intrinsic component of the experimental workflow.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a properly functioning laboratory environment.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The hood's constant air withdrawal is critical to prevent the inhalation of dust particles or vapors, directly addressing the H335 hazard.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.

-

Eyewash Stations and Safety Showers: Know the location of and ensure unobstructed access to eyewash stations and safety showers. In the event of accidental contact, immediate and copious irrigation is the most effective first aid measure.[6]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it should never be considered a substitute for robust engineering controls and careful technique.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is required.[5]

-

Hand Protection: Wear nitrile gloves at all times when handling this compound. Inspect gloves for any signs of degradation or puncture before use. It is crucial to practice proper glove removal technique to avoid contaminating your skin.[4] After handling, dispose of the gloves in the appropriate chemical waste stream and wash your hands thoroughly.

-

Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. This will protect your skin and personal clothing from splashes. Do not wear shorts or open-toed shoes in the laboratory.[7]

-

Respiratory Protection: For most routine laboratory-scale operations within a chemical fume hood, respiratory protection should not be necessary. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be required.

Safe Handling and Storage Protocols

-

Weighing and Dispensing: As this compound is a solid, care must be taken to avoid generating dust. Use a spatula to carefully transfer the material. Weighing should be done in a fume hood or on a balance with a draft shield.

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It is recommended to store it at 4°C under a nitrogen atmosphere to maintain its integrity. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, following the procedures outlined in Section 3. Avoid clutter in the fume hood, as this can disrupt airflow.

Emergency Procedures: Preparedness is Key

Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Wipe the area dry.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area and alert your supervisor and the institutional safety office.

-

Prevent others from entering the area.

-

If it is safe to do so, and you are trained, attempt to control the source of the spill.

-

Allow only trained emergency responders to handle the cleanup.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[4]

Risk Assessment Workflow: A Systematic Approach to Safety

A thorough risk assessment is a mandatory precursor to any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating hazards.

Sources

- 1. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 7. csub.edu [csub.edu]

- 8. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction: The Critical Role of Purity in a Versatile Building Block

3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its distinct structure, featuring a pyrazole core with bromo, methyl, and carbaldehyde functional groups, makes it a valuable intermediate for synthesizing a wide array of pharmacologically active molecules. The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position allow for diverse molecular elaboration.

Given its role as a critical starting material, the purity of this compound is paramount. Undetected impurities, even at trace levels, can have profound consequences, leading to aberrant reaction pathways, the formation of undesired side products, and compromised biological activity in the final compounds. This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of this key intermediate, grounded in established analytical principles and field-proven methodologies. The core philosophy is the application of orthogonal techniques—employing multiple, independent analytical methods—to build a self-validating and trustworthy purity profile.

Anticipating the Challenge: A Profile of Potential Impurities

A robust purity analysis begins not with an instrument, but with a theoretical understanding of what impurities might be present. The likely synthetic route to this compound is a variation of the Vilsmeier-Haack reaction on a suitable hydrazone precursor.[1][2] This knowledge allows us to anticipate several classes of impurities:

-

Starting Materials: Incomplete reaction could leave residual precursors.

-

Reaction By-products: Side reactions, such as incomplete formylation or alternative cyclization, can generate structurally related pyrazoles.

-

Reagents: Trace amounts of phosphorus oxychloride or solvents like dimethylformamide (DMF) may persist.

-

Degradation Products: The aldehyde functionality is susceptible to oxidation, potentially forming the corresponding carboxylic acid, especially during storage.

A proactive impurity profile, summarized in Table 1, is essential for selecting and optimizing the appropriate analytical methods.

Table 1: Hypothetical Impurity Profile for this compound

| Impurity Class | Potential Compound | Rationale | Primary Detection Method |

| Starting Material | Precursor Hydrazone | Incomplete Vilsmeier-Haack cyclization | HPLC, LC-MS |

| By-product | Non-formylated Pyrazole | Incomplete formylation step | HPLC, GC-MS, NMR |

| By-product | Isomeric Pyrazoles | Alternative cyclization pathways | HPLC, NMR |

| Degradation | 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Oxidation of the aldehyde group | HPLC, LC-MS |

| Residual Solvent | N,N-Dimethylformamide (DMF) | Common solvent in Vilsmeier-Haack | Headspace GC-MS |

| Inorganic Residue | Phosphoric salts | From quenching of POCl₃ | IC, Ash Test |

| Water | H₂O | Adsorbed moisture | Karl Fischer Titration |

The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An authoritative assessment is achieved by integrating data from several orthogonal methods, each probing a different physicochemical property of the molecule. This approach ensures that impurities not detected by one method are captured by another, creating a robust and self-validating system.

Workflow for Comprehensive Purity Analysis

The logical flow of analysis integrates chromatographic, spectroscopic, and absolute quantification methods to build a complete purity profile.

Sources

Solubility Profile of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design of novel therapeutic agents. Among these, pyrazole derivatives are of paramount importance, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block, valued for its reactive aldehyde group which serves as a versatile handle for synthetic elaboration into more complex molecules.[3]

Understanding the solubility profile of such an intermediate is not a trivial preliminary step; it is a critical determinant of its utility. Solubility dictates the choice of reaction media, influences purification strategies, and is a foundational parameter for formulation and screening in biological assays.[4][5][6] A poorly characterized solubility profile can lead to significant delays and resource expenditure, from failed synthetic reactions to unreliable biological data.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Moving beyond a simple data sheet, this document offers a Senior Application Scientist's perspective on predicting solubility, provides a robust, self-validating protocol for its quantitative determination, and discusses the critical factors that modulate this essential property. The insights herein are tailored for researchers, scientists, and drug development professionals who utilize such building blocks to drive innovation.

Physicochemical and Structural Profile

To understand the solubility of a compound, we must first examine its intrinsic physicochemical properties. The structure of this compound—featuring a polar pyrazole core, a lipophilic bromine atom, a methyl group, and a polar aldehyde functional group—suggests a nuanced solubility behavior.

The calculated properties, particularly the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP), provide initial predictive power. The TPSA of 34.89 Ų indicates a moderate degree of polarity, while a LogP of approximately 0.99 suggests a relatively balanced hydrophilic-lipophilic character.[7]

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [7] |

| Molecular Weight | 189.01 g/mol | [7] |

| CAS Number | 1368167-47-8 | [7] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [7] |

| LogP (Octanol-Water Partition Coeff.) | 0.9951 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

Table 1: Key Physicochemical Properties of this compound.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the general behavior of pyrazole derivatives and the structural characteristics of the target molecule, a qualitative solubility profile can be predicted.[4][8][9] Pyrazoles typically show enhanced solubility in organic solvents compared to water.[4][9] The presence of the polar aldehyde and the nitrogen atoms in the pyrazole ring allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the overall scaffold allows for favorable interactions with a range of organic media.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The molecule has polar groups but lacks H-bond donors and has lipophilic regions. Limited water solubility is characteristic of many pyrazole derivatives.[8] |

| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can act as an H-bond donor to the pyrazole nitrogens and aldehyde oxygen, while its alkyl chain interacts with the non-polar parts of the molecule.[8] | |

| Polar Aprotic | Acetone | Soluble | Good dipole-dipole interactions with the aldehyde and pyrazole ring are expected. Acetone is a common solvent for pyrazole derivative synthesis.[8] |

| Acetonitrile (ACN) | Soluble | Its polarity is suitable for solvating the molecule. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. Often used for challenging solubilizations.[8] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful, highly polar solvent; often used for creating stock solutions for biological screening. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis that can effectively solvate moderately polar compounds.[8] |

| Toluene | Sparingly Soluble | The aromatic ring can engage in π-stacking with the pyrazole ring, but the overall polarity mismatch may limit high solubility. | |

| Hexanes | Insoluble | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Table 2: Predicted Qualitative Solubility of this compound.

Protocol for Quantitative Equilibrium Solubility Determination

Prediction provides a starting point, but quantitative data is essential for reproducible science. The "gold standard" for determining the thermodynamic equilibrium solubility of a solid is the Saturation Shake-Flask Method .[10][11] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Causality Behind Experimental Choices

-

Why use an excess of solid? To ensure that the solvent becomes fully saturated, creating a stable equilibrium between the dissolved and undissolved states.

-

Why agitate for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times can lead to an underestimation of solubility.[10]

-

Why control temperature? Solubility is temperature-dependent. For most solids, it increases with temperature.[8] Maintaining a constant temperature is crucial for obtaining reproducible data.

-

Why filter and dilute? It is critical to separate the saturated solution from the excess solid without causing precipitation. Syringe filtration is effective, and immediate dilution can prevent the compound from crashing out of solution upon cooling.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or DMSO).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). These will be used to generate a standard curve for quantification.

-

-

Sample Preparation:

-

To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.

-

Accurately pipette 1 mL of the desired test solvent into each vial.

-

Seal the vials securely with screw caps containing a PTFE septum.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. For validation, a second set of samples should be agitated for 48 hours to confirm that equilibrium has been reached.

-

-

Phase Separation and Sampling:

-

After agitation, remove the vials and allow the excess solid to settle for at least 1 hour. This step reduces the burden on the filter.

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter (PTFE or other chemically compatible material) into a clean vial. Crucially, the first few drops of the filtrate should be discarded to saturate the filter membrane.

-

Accurately dilute the filtered saturate with a known volume of mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. A 1:10 or 1:100 dilution is common.

-

-

Quantification by HPLC-UV:

-

Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) and UV detection at a wavelength of maximum absorbance for the compound.

-

Plot the peak area of the standards versus their known concentrations to generate a linear regression curve.

-

Use the equation of the line to calculate the concentration of the diluted sample.

-

-

Data Analysis:

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the test solvent.

-

Equilibrium Validation: Compare the solubility values obtained at 24 and 48 hours. If the values are within an acceptable margin of error (e.g., <10%), equilibrium can be considered achieved. If not, a longer incubation time is required.

-

Key Factors Influencing Solubility

Temperature

For most solid organic compounds, solubility is an endothermic process, meaning it increases with temperature. This relationship is critical during synthesis (heating to dissolve reagents) and purification (cooling to induce crystallization). When reporting solubility data, the temperature at which it was measured must always be stated.[8]

pH